REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([OH:11])=[C:7]([CH:10]=1)[CH:8]=O.C(=O)([O-])[O-].[K+].[K+].[CH:18]([CH:20]=[CH2:21])=[O:19]>O1CCOCC1.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:21][C:20]([CH:18]=[O:19])=[CH:8][C:7]=2[CH:10]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C=O)C1)O
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
acrolein
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is dissolved in a minimal amount of ethyl acetate (approx. 40 ml)
|
Type
|
WASH
|
Details
|
The gel is successively washed with several portions of a hexane/ether mixture (3:1) until no further fluorescent material
|
Type
|
WASH
|
Details
|
is eluted
|
Type
|
CUSTOM
|
Details
|
The organic phase is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C=C(CO2)C=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |